molecular formula C14H22O3 B2426844 Ethyl (2-hydroxy-2-adamantyl)acetate CAS No. 112181-97-2

Ethyl (2-hydroxy-2-adamantyl)acetate

Cat. No.: B2426844
CAS No.: 112181-97-2
M. Wt: 238.327
InChI Key: QCERYOQZHQTQQU-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxy-2-adamantyl)acetate is an organic compound with the molecular formula C14H22O3. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the adamantane framework, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxy-2-adamantyl)acetate typically involves the esterification of 2-hydroxy-2-adamantylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-hydroxy-2-adamantylacetic acid+ethanolH2SO4ethyl (2-hydroxy-2-adamantyl)acetate+water\text{2-hydroxy-2-adamantylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-hydroxy-2-adamantylacetic acid+ethanolH2​SO4​​ethyl (2-hydroxy-2-adamantyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-hydroxy-2-adamantyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-oxo-2-adamantylacetic acid.

    Reduction: 2-hydroxy-2-adamantylmethanol.

    Substitution: 2-chloro-2-adamantylacetate.

Scientific Research Applications

Ethyl (2-hydroxy-2-adamantyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.

    Biology: The compound is studied for its potential as a drug delivery agent due to its stable and rigid structure.

    Medicine: Research is ongoing to explore its use in antiviral and anticancer therapies.

    Industry: It is utilized in the production of high-performance polymers and materials due to its thermal stability and rigidity.

Comparison with Similar Compounds

Ethyl (2-hydroxy-2-adamantyl)acetate can be compared with other adamantane derivatives, such as:

    1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.

    2-adamantanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    Adamantane-1-carboxylic acid: Features a carboxylic acid group, which can be used for different types of chemical modifications.

The uniqueness of this compound lies in its combination of the adamantane core with both hydroxyl and ester functionalities, providing a balance of stability and reactivity that is valuable in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(2-hydroxy-2-adamantyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCERYOQZHQTQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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